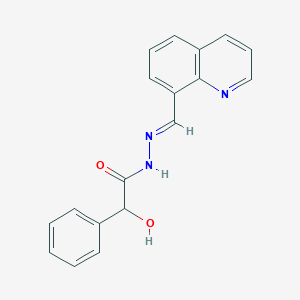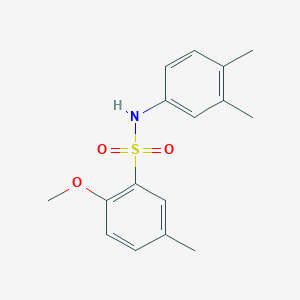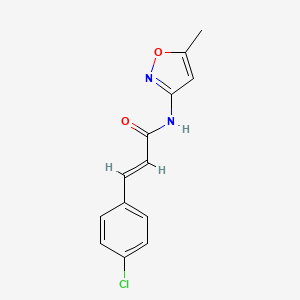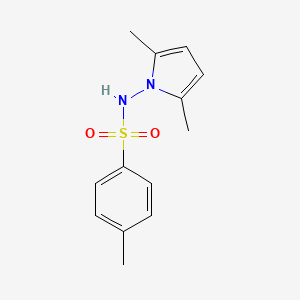
2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide, also known as HQA, is a compound that has been widely studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide is not fully understood. However, it has been suggested that 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide has been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide in lab experiments include its ability to inhibit the growth of cancer cells and bacteria. However, the limitations of using 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide include its potential toxicity and lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to evaluate its potential therapeutic applications in vivo and in clinical trials. Additionally, the synthesis of new analogs of 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide may lead to the discovery of more potent and effective compounds.
Synthesemethoden
The synthesis of 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide has been achieved through several methods, including the reaction of 8-quinolinylmethylene with hydrazine hydrate and acetylacetone. Another method involves the reaction of 8-quinolinylmethylene with phenylhydrazine and acetylacetone. These methods have been optimized to obtain high yields of 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. One study showed that 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide exhibited significant antitumor activity against breast cancer cells in vitro. Another study demonstrated that 2-hydroxy-2-phenyl-N'-(8-quinolinylmethylene)acetohydrazide had potent antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(14-6-2-1-3-7-14)18(23)21-20-12-15-9-4-8-13-10-5-11-19-16(13)15/h1-12,17,22H,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWMFJZWJXUEV-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-thienyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5771063.png)
![2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5771064.png)
![4-[(4-ethylphenyl)carbonothioyl]morpholine](/img/structure/B5771069.png)
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5771072.png)
![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5771078.png)


![1-[(4-bromo-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5771096.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)

![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)

